3-[(Benzyl-tert-butoxycarbonylamino)-methyl]-benzoic acid
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Overview
Description
3-[(Benzyl-tert-butoxycarbonylamino)-methyl]-benzoic acid is a complex organic compound characterized by its benzyl and tert-butoxycarbonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Benzyl-tert-butoxycarbonylamino)-methyl]-benzoic acid typically involves multi-step organic reactions. One common approach is the reaction of benzylamine with tert-butoxycarbonyl chloride under controlled conditions to form the benzyl-tert-butoxycarbonyl intermediate. This intermediate is then reacted with benzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to benzaldehyde or benzoic acid.
Reduction: The carbonyl group in the benzoic acid moiety can be reduced to a hydroxyl group.
Substitution: The benzyl-tert-butoxycarbonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Benzaldehyde, Benzoic acid
Reduction: Benzyl alcohol
Substitution: Various substituted benzyl-tert-butoxycarbonyl compounds
Scientific Research Applications
This compound finds applications in several scientific fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used as a reagent in biochemical assays or as a precursor for bioactive molecules.
Medicine: Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[(Benzyl-tert-butoxycarbonylamino)-methyl]-benzoic acid exerts its effects depends on its specific application. For instance, in drug development, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate
tert-Butyloxycarbonyl-protected amino acid ionic liquids
3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid
Uniqueness: 3-[(Benzyl-tert-butoxycarbonylamino)-methyl]-benzoic acid is unique due to its specific structural features, which include the combination of benzyl and tert-butoxycarbonyl groups on the benzoic acid backbone. This structure imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
3-[[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21(13-15-8-5-4-6-9-15)14-16-10-7-11-17(12-16)18(22)23/h4-12H,13-14H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAOVALSMYQYLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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